Drak1/2-IN-1
Description
Contextualizing Death-Associated Protein Kinase (DAPK) Family and its Subtypes (DRAK1, DRAK2)
DAPK1, the most extensively studied member, is a large 160-kDa protein involved in apoptosis, autophagy, and has been implicated in neurodegenerative diseases and cancer. researchgate.netmdpi.com DAPK2 and DAPK3 share approximately 80% homology with the kinase domain of DAPK1. mdpi.comspandidos-publications.com
DRAK1 and DRAK2 are more distantly related to the other DAPK members, sharing about 50% identity in their kinase domains. mdpi.comspandidos-publications.com Both DRAK1 (46 kDa) and DRAK2 (42 kDa) possess an N-terminal catalytic domain and a C-terminal regulatory domain. mdpi.comnih.gov Unlike DAPK1 and DAPK2, they lack a Ca2+/CaM regulatory domain and are primarily found within the cell nucleus. mdpi.comnih.gov Both DRAK1 and DRAK2 are involved in apoptotic signaling, particularly in response to interferon-γ. eurofinsdiscovery.comeurofinsdiscovery.com
Table 1: Members of the Death-Associated Protein Kinase (DAPK) Family
| Kinase | Other Names | Key Characteristics |
| DAPK1 | Most studied member, involved in apoptosis and autophagy. researchgate.netmdpi.com | |
| DAPK2 | DRP-1 | Shares high homology with DAPK1's kinase domain. mdpi.comspandidos-publications.com |
| DAPK3 | ZIPK, Dlk | Shares high homology with DAPK1's kinase domain. mdpi.comspandidos-publications.com |
| DRAK1 | STK17A | Nuclear-localized, involved in interferon-γ induced apoptosis. mdpi.comeurofinsdiscovery.comeurofinsdiscovery.com |
| DRAK2 | STK17B | Nuclear-localized, involved in interferon-γ induced apoptosis. mdpi.comeurofinsdiscovery.comeurofinsdiscovery.com |
Rationale for Investigating DRAK1/2 Kinases in Biological Systems
The investigation of DRAK1 and DRAK2 kinases is driven by their emerging roles in fundamental cellular processes and their potential as therapeutic targets. DRAK1 is a positive regulator of apoptosis and has been implicated in cell proliferation, tumorigenesis, and tumor metastasis. acs.org Overexpression of DRAK1 has been observed in several cancers, including head and neck squamous cell carcinoma and testicular cancer. acs.org It is also a target of the tumor suppressor p53 and can, in turn, regulate p53's transcriptional activity. thesgc.org Furthermore, DRAK1 has been identified as a negative regulator of the TGF-β tumor suppressor pathway. nih.gov
DRAK2 has been identified as a key regulator in chronic lymphocytic leukemia and is expressed in T and B cells, where it helps set the threshold for T cell activation. nih.gov It is considered a promising drug target for the treatment of autoimmune diseases and for preventing graft rejection after organ transplantation. nih.gov The kinase is also involved in the development of various diseases through multiple mechanisms. researchgate.net Given their involvement in critical signaling pathways related to cell death, immune response, and cancer, understanding the precise functions of DRAK1 and DRAK2 is of significant scientific interest. acs.orgmdpi.com
Identification and Significance of Drak1/2-IN-1 as a Dual DRAK1/2 Inhibitor for Research Applications
This compound, also referred to as compound 10e, was identified as a dual inhibitor of DRAK1 and DRAK2. medchemexpress.com It exhibits inhibitory activity against both kinases with dissociation constants (Kd) of 1 μM for DRAK1 and 6 μM for DRAK2. medchemexpress.com The discovery of this compound was significant as it provided the first functionally active dual inhibitor for these two kinases. nih.gov
The availability of a dual inhibitor like this compound is crucial for several research applications. It serves as a chemical tool to probe the combined biological functions of DRAK1 and DRAK2. nih.gov By simultaneously inhibiting both kinases, researchers can investigate the overlapping and distinct roles these enzymes play in cellular pathways. This is particularly important as the cellular functions of DRAK1 and DRAK2 are still not fully understood. thesgc.orgacs.org The development of such inhibitors is a critical starting point for creating more potent and selective tool compounds to further elucidate the biology of DRAK1 and DRAK2. nih.gov
Table 2: Inhibitory Activity of this compound
| Target Kinase | Dissociation Constant (Kd) |
| DRAK1 | 1 μM medchemexpress.com |
| DRAK2 | 6 μM medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
HGVYGHNZFIZVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC |
Origin of Product |
United States |
Molecular Mechanism of Action of Drak1/2 in 1
Kinase Inhibition Profile and Selectivity of Drak1/2-IN-1
Specificity towards DRAK1 and DRAK2 Targets
This compound, also referred to as compound 10e in discovery literature, is characterized as an active dual inhibitor that targets both DRAK1 (also known as STK17A) and DRAK2 (STK17B). medchemexpress.com Its activity is defined by its ability to bind to these kinases and inhibit their function. Research has established its binding affinity for both targets, demonstrating a clear interaction with these two closely related kinases within the DAPK family. medchemexpress.com The kinase domains of DRAK1 and DRAK2 share approximately 59.7% identity, providing a structural basis for their dual targeting by a single compound. nih.gov
Comparative Analysis with Other DAPK Family Inhibitors and Chemical Probes
The DAPK family consists of five members: DAPK1, DAPK2, DAPK3, DRAK1, and DRAK2. mdpi.comopenlabnotebooks.org The selectivity of kinase inhibitors across this family is a critical aspect of their utility as research tools. This compound's profile as a dual DRAK1/DRAK2 inhibitor distinguishes it from more selective or broader-spectrum compounds.
For instance, the compound CK156 has been developed as a highly potent and selective inhibitor of DRAK1, with a dissociation constant (Kd) of 21 nM. rcsb.orgnih.gov Conversely, TRD-93 is a selective DRAK2 inhibitor with an IC₅₀ of 0.16 µM for DRAK2, while showing significantly less potency against DRAK1 (IC₅₀ = 1.4 µM) and minimal activity against DAPK1 and DAPK3. medpacto.com Other compounds, such as the FDA-approved drug Baricitinib, exhibit broad activity, inhibiting both DRAK1 and DRAK2 with high percentages of inhibition (99.5% and 98.6%, respectively), alongside their primary targets, JAK1 and JAK2. nih.gov Nintedanib is another example of a non-selective inhibitor with activity against DRAK1 and DRAK2. nih.gov This context highlights the specific niche of this compound as a tool for studying the combined effects of DRAK1 and DRAK2 inhibition.
Table 1: Comparative Inhibition Profile of DAPK Family Inhibitors
| Compound | Primary Target(s) | Reported Potency | Reference |
|---|---|---|---|
| This compound | DRAK1, DRAK2 | Kd: 1 µM (DRAK1), 6 µM (DRAK2) | medchemexpress.com |
| CK156 | DRAK1 | Kd: 21 nM | rcsb.orgnih.gov |
| TRD-93 | DRAK2 | IC50: 0.16 µM (DRAK2), 1.4 µM (DRAK1) | medpacto.com |
| Baricitinib | JAK1, JAK2, DRAK1, DRAK2 | Inhibition: 99.5% (DRAK1), 98.6% (DRAK2) | nih.gov |
Assessment of Binding Kinetics and Inhibitory Potency
The inhibitory action of this compound is quantified by its binding affinity to its target kinases. Binding kinetics are a crucial measure of the interaction between an inhibitor and its target enzyme. For this compound, the dissociation constants (Kd) have been determined to be 1 µM for DRAK1 and 6 µM for DRAK2. medchemexpress.com The Kd value represents the concentration of the inhibitor at which half of the target kinase molecules are occupied. A lower Kd value signifies a stronger binding affinity. These micromolar affinities indicate that this compound actively binds to both kinases, with a modest preference for DRAK1 over DRAK2. medchemexpress.com
Table 2: Binding Affinity of this compound
| Target Kinase | Dissociation Constant (Kd) | Reference |
|---|---|---|
| DRAK1 (STK17A) | 1 µM | medchemexpress.com |
| DRAK2 (STK17B) | 6 µM | medchemexpress.com |
Modulation of Autophosphorylation and Exogenous Substrate Phosphorylation by this compound
A fundamental aspect of kinase function is the catalysis of phosphate (B84403) group transfer from ATP to protein substrates. This process includes autophosphorylation, where the kinase phosphorylates itself, and the phosphorylation of other, exogenous substrates. Both DRAK1 and DRAK2 are known to be serine/threonine kinases that undergo autophosphorylation, a process that is often crucial for their activation and signaling function. nih.govsinobiological.comaacrjournals.org
Furthermore, these kinases phosphorylate external substrates as part of their cellular role. nih.govaai.org For example, both DRAK1 and DRAK2 have been shown in vitro to phosphorylate myosin light chain. nih.govsinobiological.comnih.gov More recently, ribosomal protein S6 kinase (p70S6 kinase) has been identified as a bona fide substrate of DRAK2. aai.orgresearchgate.net The kinase activity of DRAK1 and DRAK2 is essential for their ability to induce apoptosis. researchgate.netmdpi.com As an ATP-competitive kinase inhibitor, this compound functions by occupying the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of both the kinase itself (autophosphorylation) and its downstream substrates. This inhibition of catalytic activity is the core mechanism by which it modulates the signaling pathways regulated by DRAK1 and DRAK2.
Cellular and Biochemical Effects Mediated by Drak1/2 in 1
Impact on Intracellular Signaling Pathways Regulated by DRAK1/2
DRAK1 and DRAK2 are known to participate in various signaling cascades, and their inhibition by compounds like Drak1/2-IN-1 can have significant downstream consequences. frontiersin.orgmdpi.com DRAK1, for instance, has been identified as a positive regulator of apoptosis and is involved in pathways triggered by interferons and other stimuli. nih.govmdpi.com It can also modulate inflammatory responses by targeting key signaling mediators. aacrjournals.orgresearchgate.net Furthermore, both DRAK1 and the related kinase DRAK2 have been implicated in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for processes like cell growth, differentiation, and tumorigenesis. mdpi.comnih.govplos.org
Regulation of Apoptotic Signaling Cascades
The overexpression of DRAK1 is sufficient to trigger apoptosis through the activation of several key signaling molecules. nih.govmdpi.com The inhibition of DRAK1/2 would be expected to counteract these pro-apoptotic effects.
DRAK1-mediated apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov JNK, a stress-activated protein kinase, can phosphorylate various downstream targets to promote apoptosis. nih.govnih.gov For instance, JNK can phosphorylate and regulate the activity of Bcl-2 family proteins, tipping the balance towards cell death. mdpi.com The activation of JNK by DRAK1 is a critical step in initiating the apoptotic cascade, and the use of JNK inhibitors has been shown to promote the survival of cells overexpressing DRAK1. nih.govnih.gov
A key event in DRAK1-induced apoptosis is the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.govnih.gov This event is often downstream of JNK activation. nih.gov The accumulation of Bax at the mitochondrial outer membrane leads to its permeabilization, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govnih.gov This release is a critical point of no return in the intrinsic apoptotic pathway. friendsofcancerresearch.org
The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, which are proteases that execute the final stages of apoptosis. A key executioner caspase is caspase-3. nih.govnih.gov Overexpression of DRAK1 leads to the cleavage and activation of caspase-3. nih.govnih.gov Activated caspase-3 then cleaves a variety of cellular substrates, including Poly(ADP-Ribose) Polymerase 1 (PARP). nih.govjcancer.org The cleavage of PARP is a hallmark of apoptosis. nih.govjcancer.org The inhibition of caspase-3 has been demonstrated to protect cells from DRAK1-induced death. nih.govnih.gov
Table 1: Key Molecular Events in DRAK1-Mediated Apoptosis
| Molecular Event | Observation in DRAK1 Overexpression Studies | Key References |
|---|---|---|
| JNK Activation | Increased phosphorylation and activity of JNK. | nih.govnih.gov |
| Bax Translocation | Movement of Bax protein from the cytosol to the mitochondria. | nih.govnih.gov |
| Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential. | nih.govnih.gov |
| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol. | nih.govnih.gov |
| Caspase-3 Cleavage | Cleavage and activation of pro-caspase-3. | nih.govnih.govmdpi.com |
| PARP Cleavage | Cleavage of PARP by activated caspase-3. | nih.govnih.govmdpi.com |
Bax Translocation and Mitochondrial Membrane Potential Dynamics.
Modulation of Transforming Growth Factor-beta (TGF-β) Signaling Pathways
Both DRAK1 and DRAK2 have been identified as modulators of the TGF-β signaling pathway, a critical pathway that can have both tumor-suppressive and pro-tumorigenic roles depending on the cellular context. mdpi.comnih.govplos.orgresearchgate.net
In certain cancer cells, such as head and neck squamous cell carcinoma, DRAK1 has been shown to act as a negative regulator of the tumor suppressor function of TGF-β. mdpi.comresearchgate.net Cytoplasmic DRAK1 can directly bind to Smad3. mdpi.comresearchgate.net This interaction sequesters Smad3 in the cytoplasm, preventing it from forming a complex with Smad4. mdpi.comresearchgate.net The Smad3/Smad4 complex is essential for transducing the TGF-β signal to the nucleus to regulate the transcription of target genes. mdpi.com By interrupting this complex formation, DRAK1 inhibits TGF-β-mediated tumor suppressor activity. researchgate.net Therefore, a chemical inhibitor like this compound would be expected to restore the formation of the Smad3/Smad4 complex and enhance TGF-β signaling in contexts where it is inhibited by DRAK1.
Influence on Tumor Suppressor Gene Expression
The modulation of DRAK1 and DRAK2 activity has a significant influence on the expression and function of tumor suppressor genes. DRAK1, in particular, can act as a negative regulator of the transforming growth factor-β (TGF-β) tumor suppressor signaling pathway. frontiersin.orgnih.gov In head and neck squamous cell carcinoma (HNSCC), DRAK1 is often overexpressed and localized in the cytoplasm, where it binds to Smad3. nih.govresearchgate.net This interaction prevents the formation of the Smad3/Smad4 complex, which is a critical step for inducing the expression of tumor suppressor genes like p21(Waf1/Cip1). nih.gov By inhibiting this complex formation, elevated DRAK1 activity can suppress TGF-β1-mediated tumor suppressor functions and promote tumorigenicity. nih.gov
Conversely, DRAK1 has also been identified as a target of the tumor suppressor p53. mdpi.comwikipedia.org In testicular cancer cells, the chemotherapeutic agent cisplatin (B142131) induces DRAK1 expression in a p53-dependent manner, contributing to cell death. mdpi.com Furthermore, transcriptome analysis of cells overexpressing DRAK1 revealed changes in the expression of genes involved in the p53 signaling pathway. nih.gov
| Tumor Suppressor Pathway | Effect of DRAK1 Modulation | Mechanism | Cellular Context | Reference |
|---|---|---|---|---|
| TGF-β Signaling | Inhibition of tumor suppressor activity | Binds to Smad3, preventing Smad3/Smad4 complex formation and transcription of target genes like p21. | Head and Neck Squamous Cell Carcinoma (HNSCC) | nih.gov |
| p53 Signaling | Acts as a downstream target of p53 | DRAK1 is induced by p53 in response to DNA damage (e.g., from cisplatin). | Testicular Cancer | mdpi.com |
Regulation of Inflammatory Signaling by this compound
This compound regulates inflammatory signaling by inhibiting its target kinases, which are key players in proinflammatory pathways.
A primary mechanism by which DRAK1 suppresses inflammation is by targeting the E3 ubiquitin ligase TRAF6 for degradation. aacrjournals.orgnih.gov TRAF6 is a crucial mediator in inflammatory signaling cascades. aacrjournals.org DRAK1 directly binds to the TRAF domain of TRAF6, an interaction that interferes with TRAF6's ability to form homo-oligomers and undergo autoubiquitination. aacrjournals.orgnih.gov This disruption ultimately leads to the autophagy-mediated degradation of the TRAF6 protein. aacrjournals.orgnih.gov In cervical cancer cells, depletion of DRAK1 results in a marked increase in TRAF6 protein levels. aacrjournals.org Conversely, forced overexpression of DRAK1 in paclitaxel-resistant cervical cancer cells leads to the downregulation of TRAF6 expression. researchgate.net
By promoting the degradation of TRAF6, DRAK1 acts as a negative regulator of the nuclear factor-κB (NF-κB) signaling pathway. nih.govaacrjournals.org TRAF6 is a critical signal transducer that activates NF-κB in response to proinflammatory stimuli like Interleukin-1 beta (IL-1β). aacrjournals.org Overexpression of DRAK1 in cervical cancer cells specifically decreases the IL-1β-activated phosphorylation of downstream targets like TAK1 and p38 MAPK. aacrjournals.org This inhibition of the signaling cascade prevents the activation of NF-κB. aacrjournals.orgresearchgate.net Consequently, depletion of DRAK1 enhances TRAF6 levels, leading to increased NF-κB activation and the production of proinflammatory cytokines. researchgate.netaacrjournals.org This establishes the DRAK1-TRAF6-NF-κB axis as a critical regulator of inflammation-associated cancer progression. aacrjournals.org
| Event | Effect of DRAK1 Activity | Downstream Consequence | Reference |
|---|---|---|---|
| TRAF6 Stability | Promotes autophagy-mediated degradation | Decreased cellular levels of TRAF6 protein | aacrjournals.orgnih.gov |
| NF-κB Signaling | Inhibits IL-1β-induced activation | Reduced phosphorylation of TAK1 and p38; prevention of NF-κB activation | aacrjournals.org |
| Cytokine Production | Suppresses proinflammatory cytokine production | Limits inflammatory signaling that can drive tumor progression | researchgate.netaacrjournals.org |
Targeting TNF Receptor-Associated Factor 6 (TRAF6) for Degradation.
Effects on Cell Cycle Progression and Regulation
The inhibition of DRAK1 by compounds like this compound can significantly affect cell cycle progression. nih.gov In paclitaxel-resistant cervical cancer cells, which exhibit low levels of DRAK1, ectopic overexpression of the kinase was found to reduce tumor progression. nih.gov Flow cytometry analysis revealed that while the resistant cells were predominantly arrested in the G2/M phase, DRAK1 overexpression dramatically increased the proportion of cells in the G0/G1 phase, indicating an induction of G0/G1 arrest. nih.gov
Transcriptome analysis confirmed this role in cell cycle control, showing that DRAK1 expression alters genes involved in the cell cycle and cellular senescence. nih.govresearchgate.net Specifically, DRAK1 overexpression led to the downregulation of cell cycle-promoting genes while inducing genes associated with cell cycle arrest. nih.govresearchgate.net
| Gene Category | Effect of DRAK1 Overexpression | Specific Genes Affected | Reference |
|---|---|---|---|
| Cell Cycle Promoting Genes | Downregulated | CCNE2, CINP, CDC25L, GSTP | researchgate.net |
| Cell Cycle Arrest Genes | Upregulated | RBP5, BCCIP | researchgate.net |
Autophagy Modulation by this compound
This compound modulates autophagy, a key cellular degradation and recycling process. DRAK1 has been shown to induce the autophagy-mediated degradation of TRAF6 in cervical cancer cells. aacrjournals.orgnih.gov This function highlights a specific role for DRAK1 in using the autophagic machinery to control the levels of key inflammatory signaling proteins. In contrast, the related kinase DRAK2 has been found to suppress autophagy in pancreatic β-cells under metabolic stress. nih.gov DRAK2 directly phosphorylates ULK1, a key autophagy-initiating kinase, which leads to ULK1's ubiquitylation and the suppression of the autophagic process. nih.gov Therefore, a dual inhibitor like this compound would be expected to have complex, potentially opposing effects on autophagy depending on the cellular context and the relative roles of DRAK1 and DRAK2.
Role in Reactive Oxygen Species (ROS) Regulation
DRAK1 (also known as STK17A) is involved in the regulation of cellular reactive oxygen species (ROS). uniprot.org In testicular cancer cells, DRAK1 expression is induced by the DNA-damaging agent cisplatin, and it subsequently mediates cell death by modulating ROS activity. researchgate.netmdpi.com Overexpression of STK17A in these cells was shown to increase cellular ROS levels. researchgate.net This function links the kinase to the cellular stress response, where it acts as a positive regulator of apoptosis in part through the control of ROS metabolic processes. mdpi.comwikipedia.org
Drak1/2 in 1 in Preclinical Biological Models
In Vitro Studies Utilizing Drak1/2-IN-1
In vitro research forms the foundational understanding of a compound's biological activity. For this compound, these studies have been instrumental in characterizing its effects on cell behavior, gene and protein expression, and its distribution within the cell.
The impact of inhibiting Drak1 and Drak2 on cell proliferation and viability has been a key area of investigation. Studies have shown that the modulation of Drak1 and Drak2 activity can significantly influence cell growth and survival. For instance, overexpression of Drak1 has been demonstrated to decrease cell proliferation and tumorigenesis in paclitaxel-resistant cervical cancer cells. nih.govresearchgate.net This suggests that inhibiting Drak1 could potentially promote cell survival in certain contexts. Conversely, in other cancer cell types, such as glioblastoma, Drak1 has been shown to promote cell proliferation. mdpi.com
In chronic lymphocytic leukemia (CLL) cells, downregulation of Drak2 led to increased cell viability and proliferation, indicating a tumor suppressor role for Drak2 in this context. nih.gov Overexpression of Drak2 in these cells reduced cell viability. nih.gov
Cell-based assays have also revealed morphological changes associated with Drak activity. Overexpression of Drak1 in PC3 prostate cancer cells induced morphological changes characteristic of apoptosis, such as membrane blebbing. mdpi.com
Table 1: Summary of Cell-Based Assay Findings for Drak1/2 Modulation
| Cell Line | Experimental Condition | Observed Effect on Proliferation/Viability | Morphological Changes | Reference |
|---|---|---|---|---|
| Paclitaxel-Resistant HeLa | Drak1 Overexpression | Decreased | Not specified | nih.govresearchgate.net |
| Glioblastoma Cells | Drak1 Overexpression | Increased | Not specified | mdpi.com |
| MEC-1 (CLL) | Drak2 Downregulation | Increased | Not specified | nih.gov |
| MEC-1 (CLL) | Drak2 Overexpression | Decreased | Not specified | nih.gov |
Gene expression studies have provided a deeper understanding of the signaling pathways affected by Drak1 and Drak2. Transcriptome analysis of paclitaxel-resistant HeLa cells overexpressing Drak1 revealed differential gene expression compared to control cells. nih.gov Specifically, genes involved in cell cycle regulation, cellular senescence, and p53 signaling pathways were altered. nih.gov
In CLL cells, the knockdown of Drak2 resulted in the differential expression of 3,691 transcripts. nih.gov Gene ontology analysis of these differentially expressed genes highlighted the "cell death and survival" pathway as the most significantly deregulated, with key signaling hubs like MAPK, NF-κB, and Akt being impacted. nih.gov Furthermore, ablation of DAPK1, a related kinase, in mouse brains led to widespread changes in gene transcription, affecting synaptic, cognitive, and neuronal death-associated functions. mdpi.com
The activity and stability of Drak1 and Drak2 are regulated by post-translational modifications (PTMs), and their inhibition can, in turn, affect the levels and modifications of other proteins. frontiersin.orgresearchgate.net Drak1 protein levels were found to be significantly decreased in paclitaxel-resistant cervical cancer cells without a corresponding change in its mRNA expression, suggesting post-translational regulation. nih.gov This decrease in Drak1 led to an increase in the expression of TRAF6 and activation of the NF-κB signaling pathway. nih.gov
In head and neck squamous cell carcinoma (HNSCC) cells, Drak1 binds to Smad3, which interrupts the formation of the Smad3/Smad4 complex, thereby inhibiting the tumor-suppressive activity of TGF-β1. researchgate.netnih.gov Drak1 itself can be autophosphorylated. merckmillipore.com Furthermore, Drak1 has been shown to associate with the tumor suppressor p53 and positively regulate its transcriptional activity in response to DNA damage. nih.govnii.ac.jp
The subcellular localization of Drak1 and Drak2 is crucial for their function and interaction with other proteins. In human osteosarcoma U2OS cells, Drak1 is primarily found in the nucleus. nih.gov However, it can translocate to the cytoplasm following phosphorylation by protein kinase C. researchgate.netnih.gov In the nucleus, it interacts with p53, while outside the nucleus, it can interact with the mitochondrial protein adenine (B156593) nucleotide translocator 2 (ANT2). nih.gov
Similarly, Drak2 is also predominantly localized in the nucleus in several cell types, including colon cancer cells and fibroblasts. nih.gov However, in Jurkat T cells and thymocytes, stimulation of the T-cell receptor leads to the export of a significant portion of Drak2 from the nucleus to the cytoplasm. oup.com This dynamic localization suggests that the function of Drak kinases is tightly regulated by their cellular compartment.
Table 2: Subcellular Localization of Drak1 and Drak2
| Kinase | Cell Type | Primary Localization | Translocation | Interacting Partners | Reference |
|---|---|---|---|---|---|
| Drak1 | U2OS (Osteosarcoma) | Nucleus | To cytoplasm upon PKC activation | p53 (nucleus), ANT2 (mitochondria) | nih.gov |
| Drak1 | HNSCC | Cytoplasm | Not specified | Smad3 | researchgate.netnih.gov |
| Drak2 | MEC-1 (CLL) | Cytoplasm and Nucleus (predominantly nucleus) | Not specified | Actin filaments (cytoplasm) | nih.gov |
Protein Level Modulation and Post-Translational Modifications.
In Vivo Models Investigating this compound Effects
To complement in vitro findings, in vivo studies using animal models are essential to evaluate the physiological effects of inhibiting Drak1 and Drak2 in a whole organism.
Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common tool to assess the anti-tumor efficacy of new compounds. Ectopic expression of Drak1 was found to inhibit the growth of paclitaxel-resistant cervical cancer cells in vivo. nih.gov In a mouse xenograft model of head and neck squamous cell carcinoma, depletion of Drak1 suppressed tumorigenicity. researchgate.netnih.gov
Furthermore, studies on the related kinase DAPK1 have shown that its suppression inhibits the in vivo growth of p53-mutant breast cancer xenografts. nih.gov A specific DAPK1 inhibitor also demonstrated efficacy in suppressing the growth of MDAMB 231 breast cancer xenografts. nih.gov These findings in related kinases provide a rationale for investigating the in vivo anti-cancer effects of dual Drak1/2 inhibitors like this compound.
Investigations in Specific Preclinical Disease Models
DRAK2 has emerged as a promising therapeutic target, particularly for autoimmune diseases. medchemexpress.com Preclinical studies using mouse models have demonstrated that the absence or inhibition of DRAK2 can confer resistance to T-cell-mediated autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and type 1 diabetes. mdpi.comnih.gov In these models, the lack of DRAK2 leads to a reduced accumulation of autoreactive T cells in the target organs. nih.gov This is attributed to an increased susceptibility of these T cells to apoptosis. nih.gov
Specifically, Drak2-deficient mice have shown complete resistance to developing type 1 diabetes in the non-obese diabetic (NOD) mouse model. nih.gov Furthermore, inhibiting DRAK2 signaling is suggested to be a potential strategy for maintaining long-term graft activity following organ transplantation. mdpi.com The primary role of DRAK2 in regulating T-cell activation and survival underscores the therapeutic potential of its inhibitors in autoimmune conditions. nih.govfortunejournals.com
While the specific compound this compound has not been explicitly reported in these disease models, a thieno[2,3-b]pyridine (B153569) derivative, from which this compound was developed, was identified as a potent ligand for DRAK2 and a functional inhibitor of its enzymatic activity. medchemexpress.com This line of research highlights the ongoing effort to develop small-molecule inhibitors for DRAK2 as potential treatments for autoimmune disorders. mdpi.com
Drak1/2 in 1 in Specific Preclinical Disease Research Areas
Cancer Biology Research.
Cervical Cancer Models
In the context of cervical cancer, DRAK1 has been primarily identified as a tumor suppressor. frontiersin.orgaacrjournals.org Research indicates that DRAK1 expression is often downregulated in advanced and metastatic cervical cancers. researchgate.netaacrjournals.org The mechanism of its tumor-suppressive function involves the negative regulation of TRAF6 (TNF receptor-associated factor 6), a key mediator in inflammatory signaling pathways. researchgate.netaacrjournals.org
Key findings in cervical cancer models include:
TRAF6 Degradation: DRAK1 directly binds to the TRAF domain of TRAF6, which hinders its autoubiquitination and leads to its degradation through autophagy. researchgate.netaacrjournals.org This action suppresses the inflammatory signaling that contributes to tumor growth and metastasis. aacrjournals.org
Inhibition of NF-κB Signaling: By targeting TRAF6, DRAK1 effectively downregulates the NF-κB signaling pathway, which is often hyperactivated in cervical cancer and promotes tumor progression. aacrjournals.orgnih.gov
Paclitaxel (B517696) Resistance: Studies on paclitaxel-resistant cervical cancer cells have shown that DRAK1 protein levels are significantly decreased. nih.govresearchgate.net Forced expression of DRAK1 in these resistant cells led to decreased cell growth, reduced tumorigenesis, and restored sensitivity to paclitaxel by downregulating TRAF6 and NF-κB activation. researchgate.netnih.gov The degradation of DRAK1 in resistant cells was found to be mediated by the CUL3/SPOP E3 ubiquitin ligase. nih.govresearchgate.net
Table 1: DRAK1's Role in Cervical Cancer
| Feature | Observation in Cervical Cancer Models | Reference |
|---|---|---|
| DRAK1 Expression | Underexpressed in metastatic cervical cancers. | researchgate.netaacrjournals.org |
| Mechanism of Action | Targets TRAF6 for autophagy-mediated degradation. | researchgate.netaacrjournals.org |
| Signaling Pathway Impact | Inhibits the NF-κB signaling cascade. | aacrjournals.orgnih.gov |
| Chemoresistance | Decreased levels in paclitaxel-resistant cells. | nih.govresearchgate.net |
| Therapeutic Potential | Overexpression restores paclitaxel sensitivity. | researchgate.netnih.gov |
Glioblastoma Multiforme (GBM) Research
Contrary to its role in cervical cancer, DRAK1 has been implicated in promoting tumorigenesis in glioblastoma multiforme (GBM). mdpi.comresearchgate.net Research highlights that DRAK1 is often overexpressed in glioblastoma and contributes to cell proliferation, migration, and resistance to treatments. mdpi.comresearchgate.net The development of selective DRAK1 inhibitors, such as the pyrazolo[1,5-a]pyrimidine-based macrocycle CK156, has been a focus of research to better understand and potentially target its function in GBM. thesgc.orgresearchgate.netacs.orgrcsb.orgnih.gov While genetic knockdown of DRAK1 has shown promise, the inhibitor CK156 only inhibited glioma cell growth at higher concentrations in 2D and 3D cultures. researchgate.netacs.orgrcsb.orgnih.gov
Testicular Cancer Studies
In testicular cancer, DRAK1 appears to act as a tumor suppressor. researchgate.net It is induced by the chemotherapeutic agent cisplatin (B142131) in a p53-dependent manner. mdpi.comresearchgate.net This induction of DRAK1 leads to cell death by modulating the levels of reactive oxygen species (ROS). mdpi.comresearchgate.net The gene encoding DRAK1, STK17A, is considered a novel target of the tumor suppressor p53. sinobiological.com
Colorectal Cancer Progression
The role of DRAK1 in colorectal cancer (CRC) progression is an area of active investigation. aacrjournals.org Studies have shown that the loss of DRAK1 can increase the invasive potential of colorectal cancer cells by inducing a partial epithelial-mesenchymal transition (EMT). aacrjournals.orgnih.gov Conversely, overexpression of DRAK1 helps maintain the epithelial phenotype of these cells. aacrjournals.orgnih.gov STK17A expression has been observed to be decreased in primary CRC tumors and even further reduced in metastatic lesions, suggesting its role in regulating the metastatic process. nih.gov However, changes in STK17A expression did not seem to affect proliferation, apoptosis, or sensitivity to 5-fluorouracil (B62378) in CRC cell lines. nih.gov
Preclinical Drug Resistance Studies in Melanoma, Pancreatic, and Ovarian Cancers
Downregulation of DRAK1 expression has been observed in cell lines of melanoma, pancreatic, and ovarian cancers that have acquired resistance to chemotherapy. nih.gov
Melanoma: In melanoma, resistance to BRAF/MEK inhibitors is a significant challenge. nih.govmdpi.com While the direct role of Drak1/2-IN-1 is not extensively detailed, the involvement of signaling pathways that DRAK1/2 modulate is evident. For instance, the activation of the NF-κB pathway is a known resistance mechanism. nih.gov
Pancreatic Cancer: Similar to other cancers, chemoresistance is a major hurdle in treating pancreatic cancer. utah.edufrontiersin.org A correlation between DRAK1 expression and apoptosis induction has been noted in pancreatic cancer cells treated with proteasome inhibitors. researchgate.net
Ovarian Cancer: In ovarian cancer, resistance to platinum-based chemotherapy and taxanes is common. amegroups.org Upregulation of DRAK1 expression has been shown to increase the sensitivity of OVCAR3 ovarian cancer cells to carboplatin (B1684641) and paclitaxel. nih.gov Furthermore, targeted reactivation of DAPK1, a related kinase, has been shown to reduce viability and enhance drug sensitivity in preclinical models of high-grade serous ovarian cancer. nih.gov
Autoimmune and Inflammatory Disease Research
The involvement of the DAPK family, including DRAK1 and DRAK2, extends to the regulation of the immune system and inflammatory responses. researchgate.net DRAK2, in particular, is expressed abundantly in lymphoid organs and plays a role in T-cell activation. frontiersin.orgnih.gov
Research in autoimmune models has yielded interesting findings:
T-Cell Activation: DRAK2 acts as a negative regulator of T-cell receptor (TCR) signaling, effectively setting the threshold for T-cell activation. nih.gov
Autoimmune Disease Models: Inhibition of DRAK2 expression in mice has been shown to confer resistance to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. frontiersin.orgnih.gov This suggests that targeting DRAK2 could be a therapeutic strategy for T-cell-mediated autoimmune diseases. frontiersin.org
Inflammatory Bowel Disease (IBD): DAPK has been implicated in the regulation of gut inflammation. spandidos-publications.comspandidos-publications.com While the specific role of this compound has not been detailed, the involvement of DAPK in both pro- and anti-inflammatory functions depending on the context highlights its potential as a therapeutic target in IBD. spandidos-publications.comspandidos-publications.com
T-Cell Activation and Immune Regulation
DRAK2 has been identified as a negative regulator of T-cell receptor (TCR) signaling, thereby setting the threshold for T-cell activation. frontiersin.orgnih.govnih.gov Studies involving Drak2-deficient mice have revealed that T-cells exhibit increased sensitivity to TCR-mediated stimulation and have a reduced requirement for costimulation. nih.gov This hypersensitivity suggests that DRAK2 normally functions to maintain T-cell quiescence. grantome.com
In the absence of Drak2, T-cells show enhanced proliferation and cytokine production in response to suboptimal TCR stimulation. biologists.comnih.gov Specifically, Drak2-deficient T-cells demonstrate increased calcium flux following TCR engagement, a critical signal for T-cell activation. nih.govgrantome.com While initial hypotheses suggested a role for DRAK2 in T-cell apoptosis due to its membership in the death-associated protein kinase family, studies have shown that its absence does not significantly impact T-cell apoptosis. nih.gov Instead, its primary role in T-cells appears to be the modulation of activation thresholds. nih.govnih.gov
Interestingly, despite the T-cell hypersensitivity observed in Drak2-deficient mice, they show resistance to certain autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and type 1 diabetes. nih.govnih.govuthsc.edu This resistance is attributed to the reduced survival of chronically stimulated autoreactive T-cells in the target organs. nih.govuthsc.edu These findings highlight a complex role for DRAK2 in immune regulation, where it influences both the initiation of the T-cell response and the survival of effector T-cells in the context of autoimmunity.
Table 1: Effects of DRAK2 Deficiency on T-Cell Function
| Feature | Observation in Drak2-Deficient T-Cells | Reference |
|---|---|---|
| TCR Activation Threshold | Lowered, leading to hypersensitivity | nih.govnih.gov |
| Requirement for Costimulation | Reduced | nih.gov |
| Proliferation | Increased with suboptimal stimulation | grantome.combiologists.com |
| Cytokine Production | Increased | nih.gov |
| Calcium Flux | Enhanced upon TCR stimulation | nih.govgrantome.com |
| Apoptosis | No significant alteration | nih.gov |
| Autoimmunity Models (EAE, T1D) | Resistance to disease development | nih.govnih.gov |
Pancreatic Beta-Cell Apoptosis in Type 1 Diabetes Models
DRAK2 is significantly implicated in the apoptosis of pancreatic beta-cells, a key event in the pathogenesis of type 1 diabetes. frontiersin.orgnih.gov In response to inflammatory cytokines such as IFN-γ, IL-1β, and TNF-α, which are present in the islet environment during the development of type 1 diabetes, the expression of DRAK2 mRNA and protein is rapidly induced in beta-cells. researchgate.netnih.govaai.org This upregulation of DRAK2 is directly associated with an increase in beta-cell apoptosis. aai.org
Experimental evidence has shown that knocking down DRAK2 using siRNA can protect insulinoma cells from cytokine-induced apoptosis. aai.org Conversely, transgenic overexpression of DRAK2 in islets leads to exacerbated beta-cell apoptosis when triggered by these inflammatory stimuli. aai.org Further studies have positioned DRAK2 downstream of inducible nitric oxide synthase (iNOS) and upstream of caspase-9 in the apoptotic signaling pathway within beta-cells. nih.govresearchgate.netaai.org
The role of DRAK2 extends to beta-cell damage induced by other stressors as well. For instance, islets from Drak2 transgenic mice are more susceptible to apoptosis induced by free fatty acids (FFAs). nih.govresearchgate.net This suggests that DRAK2 may be a critical mediator of beta-cell death in both type 1 and potentially type 2 diabetes, where lipotoxicity is a contributing factor. nih.gov The inhibition of DRAK2, therefore, presents a potential therapeutic strategy for preserving beta-cell mass and function in diabetes. researchgate.netnih.gov
Table 2: Role of DRAK2 in Pancreatic Beta-Cell Apoptosis
| Condition / Stimulus | Effect on DRAK2 Expression | Consequence for Beta-Cells | Reference |
|---|---|---|---|
| Inflammatory Cytokines (IFN-γ, IL-1β, TNF-α) | Upregulation | Increased apoptosis | researchgate.netnih.govaai.org |
| Free Fatty Acids (FFAs) | Upregulation | Increased apoptosis | nih.govresearchgate.net |
| DRAK2 Knockdown (siRNA) | N/A | Protection from cytokine-induced apoptosis | aai.org |
| DRAK2 Overexpression (Transgenic) | N/A | Aggravated cytokine-induced apoptosis | aai.org |
Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis
Recent research has uncovered a significant link between DRAK2 and the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net DRAK2 expression is markedly upregulated in the livers of both human patients with NAFLD/NASH and in mouse models of the disease. researchgate.netnih.govnih.gov
Studies have shown that hepatic deletion of DRAK2 can suppress the progression of hepatic steatosis to NASH in mice fed a high-fat diet. researchgate.netnih.gov The mechanism by which DRAK2 contributes to NAFLD involves the regulation of RNA alternative splicing. nih.govnih.gov Specifically, DRAK2 binds to the splicing factor SRSF6 (serine/arginine-rich splicing factor 6) and inhibits its phosphorylation by SRPK1 (SRSF protein kinase 1). nih.govnih.gov This action alters the alternative splicing of genes related to mitochondrial function, leading to mitochondrial dysfunction, which is a key driver of NAFLD progression. nih.govnih.gov
The overexpression of DRAK2 can impair mitochondrial function, leading to increased oxidative stress and inflammation, which in turn can exacerbate NAFLD. frontiersin.orgnih.gov The upregulation of DRAK2 itself can be driven by reactive oxygen species (ROS) produced during oxidative stress, creating a damaging feedback loop. nih.gov These findings identify DRAK2 as a crucial player in the metabolic dysregulation underlying NAFLD and suggest that targeting the DRAK2-SRSF6 axis could be a novel therapeutic approach for this prevalent liver disease. researchgate.netnih.govnih.gov
Table 3: DRAK2's Role in NAFLD Pathogenesis
| Aspect | Finding | Implication | Reference |
|---|---|---|---|
| Expression in NAFLD/NASH | Markedly upregulated in liver | Correlates with disease severity | researchgate.netnih.govnih.gov |
| Hepatic Deletion of DRAK2 | Suppresses progression from steatosis to NASH | Protective effect | researchgate.netnih.gov |
| Mechanism of Action | Inhibits SRSF6 phosphorylation, altering RNA splicing of mitochondrial genes | Leads to mitochondrial dysfunction | nih.govnih.gov |
| Cellular Impact | Impairs mitochondrial function, increases oxidative stress and inflammation | Exacerbates liver damage | frontiersin.orgnih.gov |
Viral Infection and Apoptotic Response Research (e.g., RNase L Pathway)
Apoptosis is a crucial antiviral defense mechanism. The interferon-inducible 2'-5' oligoadenylate (B1213165) synthetase (OAS)/RNase L pathway is a key component of the innate immune response to viral infections. mdpi.comnih.gov Upon activation by double-stranded RNA (dsRNA), a common viral replication intermediate, this pathway leads to the activation of RNase L, which degrades various RNA molecules, thereby inhibiting viral replication and promoting apoptosis. mdpi.comnih.govasm.org
Research has identified DRAK1 as a mediator of RNase L-induced apoptosis. mdpi.comnih.govnih.gov RNase L activation induces the expression of DRAK1. mdpi.comnih.gov Overexpression of DRAK1 is sufficient to trigger apoptosis even without RNase L activation. mdpi.comnih.govnih.gov This DRAK1-mediated apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. mdpi.comnih.gov The activation cascade includes the translocation of Bax to the mitochondria, release of cytochrome C, and subsequent cleavage of caspase-3 and PARP. mdpi.comnih.govnih.gov
Importantly, both the kinase activity and the nuclear localization of DRAK1 are essential for its ability to induce apoptosis. mdpi.comnih.govnih.gov Studies using siRNA to reduce DRAK1 levels showed increased cell viability following RNase L activation, confirming DRAK1's role in this apoptotic pathway. mdpi.comnih.gov In contrast, reducing the levels of DRAK2 did not affect cell viability under the same conditions, indicating a specific role for DRAK1 in the RNase L-mediated antiviral apoptotic response. mdpi.comnih.gov
Table 4: DRAK1 in RNase L-Mediated Apoptosis
| Component / Process | Role / Observation | Reference |
|---|---|---|
| RNase L Activation | Induces expression of DRAK1 | mdpi.comnih.gov |
| DRAK1 Overexpression | Triggers apoptosis independently of RNase L | mdpi.comnih.govnih.gov |
| Downstream Signaling | Activates JNK pathway, Bax translocation, cytochrome C release, caspase-3/PARP cleavage | mdpi.comnih.govnih.gov |
| DRAK1 Kinase Activity | Required for apoptosis induction | mdpi.comnih.govnih.gov |
| DRAK1 Nuclear Localization | Required for apoptosis induction | mdpi.comnih.govnih.gov |
| DRAK1 Knockdown (siRNA) | Increases cell viability after RNase L activation | mdpi.comnih.gov |
| DRAK2 Knockdown (siRNA) | No effect on cell viability after RNase L activation | mdpi.comnih.gov |
Advanced Methodologies and Research Techniques Applied to Drak1/2 in 1 Studies
Kinase Activity Assays (e.g., ADP-Glo™, KINOMEscan™)
Kinase activity assays are fundamental in determining the inhibitory potential of compounds like Drak1/2-IN-1. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. promega.combmglabtech.com This luminescent assay converts the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal that is proportional to kinase activity. promega.combmglabtech.combiomolecularsystems.compromega.com This assay is suitable for high-throughput screening of kinase inhibitors and can be used with a broad range of purified kinases. promega.compromega.com For instance, the ADP-Glo™ assay has been employed to assess the activity of DRAK1 and the effect of inhibitors. promega.com It has also been utilized in kinase assays for DRAK2, where the inhibitor SC82510 was evaluated based on the amount of ADP produced during DRAK2 autophosphorylation. researchgate.net
Another powerful technique for profiling kinase inhibitors is the KINOMEscan™ platform. This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases. For example, the selectivity of the DRAK1 inhibitor CK156 was assessed against a panel of 468 kinases using the scanMAX® panel from DiscoverX. thesgc.orgeubopen.org Similarly, the KINOMEscan™ platform was used to identify narrow-spectrum kinase inhibitors from the PFE-PKIS library, leading to the discovery of potent STK17B inhibitors with selectivity over STK17A. nih.gov This method provides a comprehensive overview of an inhibitor's selectivity profile across the human kinome. nih.govacs.org
Protein-Ligand Binding Assays (e.g., DiscoverX Binding Assay, NanoBRET™)
To directly measure the binding affinity of inhibitors to their target kinases, various protein-ligand binding assays are employed. The DiscoverX Binding Assay is a competitive binding assay used to determine the dissociation constant (Kd) of a compound for a particular kinase. medchemexpress.com For example, this compound was identified as a dual inhibitor of DRAK1 and DRAK2 with Kd values of 1 µM and 6 µM, respectively. medchemexpress.com The DiscoverX KINOMEscan™ is a specific application of this technology that allows for broad profiling of inhibitor selectivity. nih.gov
The NanoBRET™ Target Engagement Assay is a cell-based method that measures the binding of a compound to its target protein in live cells. thesgc.orgeubopen.org This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer. An inhibitor competing with the tracer for binding to the kinase will cause a decrease in the BRET signal. The NanoBRET™ assay was used to determine the cellular target engagement and IC50 of the DRAK1 inhibitor CK156 in HEK293 cells. thesgc.orgeubopen.org It has also been used to assess the intracellular target engagement of STK17B inhibitors. nih.gov
| Compound | Target Kinase | Assay Type | Value | Reference |
|---|---|---|---|---|
| This compound | DRAK1 | DiscoverX Binding Assay (Kd) | 1 µM | medchemexpress.com |
| This compound | DRAK2 | DiscoverX Binding Assay (Kd) | 6 µM | medchemexpress.com |
| CK156 | DRAK1 | Radiometric Assay (IC50) | 49 nM | thesgc.org |
| CK156 | DRAK1 | ITC (Kd) | 21 nM | thesgc.orgacs.orgresearchgate.net |
| CK156 | DRAK1 | NanoBRET™ (IC50) | 181 nM | thesgc.org |
Structural Biology Approaches and Co-Crystal Structures (e.g., X-ray Diffraction of Related Inhibitor-Kinase Complexes)
Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how inhibitors bind to their target kinases. While a co-crystal structure of this compound with DRAK1 or DRAK2 is not explicitly mentioned in the provided results, the structures of related inhibitors complexed with these kinases have been determined. For instance, the co-crystal structure of the inhibitor CK156 bound to the kinase domain of STK17A (DRAK1) has been solved, revealing that it acts as a type I inhibitor. acs.orgresearchgate.netrcsb.org This structural information is crucial for understanding the molecular basis of inhibitor potency and selectivity and for guiding the structure-based design of new and improved inhibitors. acs.orgresearchgate.netscienceopen.com The Protein Data Bank (PDB) contains the coordinates and structure factors for these DRAK1-inhibitor complexes under accession codes such as 7QUF. rcsb.org
Transcriptomics and Proteomics (e.g., RNA Sequencing, Gene Ontology (GO) and KEGG Pathway Analysis, Western Blotting)
Transcriptomics and proteomics approaches are used to investigate the global changes in gene and protein expression in response to this compound or modulation of DRAK1/2 activity. RNA sequencing (RNA-Seq) is a powerful technique for analyzing the transcriptome of cells. nih.gov In studies related to DRAK1, RNA-Seq has been used to identify differentially expressed genes in cells where DRAK1 was either knocked down or overexpressed. aacrjournals.orgnih.govresearchgate.net For example, transcriptome analysis of DRAK1-knockdown HeLa cells revealed an induction of genes involved in inflammatory responses. aacrjournals.org
Following RNA-Seq, Gene Ontology (GO) and KEGG pathway analysis are often performed to gain insights into the biological processes and pathways affected by the differentially expressed genes. aacrjournals.orgnih.govresearchgate.net In studies of DRAK1, these analyses have implicated the kinase in pathways related to the cell cycle, cellular senescence, and p53 signaling. nih.govresearchgate.net
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It has been used to examine the expression levels of DRAK1 and other proteins in various cellular contexts, such as in response to DRAK1 knockdown or overexpression. aacrjournals.orgbio-techne.com For instance, western blotting showed that DRAK1 knockdown in cervical cancer cells led to an increase in the protein levels of TRAF6. aacrjournals.org
| Technique | Cell/System Studied | Key Finding | Reference |
|---|---|---|---|
| RNA Sequencing | DRAK1-knockdown HeLa cells | Induction of genes involved in inflammatory responses. | aacrjournals.org |
| GO and KEGG Pathway Analysis | DRAK1-overexpressing HeLa/PTX cells | DRAK1 alters the expression of genes involved in the cell cycle, cellular senescence, and p53 signaling pathways. | nih.govresearchgate.net |
| Western Blotting | DRAK1-depleted cervical cancer cells | Markedly increased expression of TRAF6 protein. | aacrjournals.org |
Genetic Manipulation Techniques (e.g., Gene Overexpression, Kinase-Dead Mutants, Gene Knockdown/KO)
Genetic manipulation techniques are essential for elucidating the function of kinases like DRAK1 and DRAK2 and for validating them as therapeutic targets. Gene overexpression studies involve introducing a gene into cells to produce higher levels of the corresponding protein. Overexpression of DRAK1 has been shown to trigger apoptosis in the absence of RNase L activation. mdpi.com Conversely, gene knockdown or knockout (KO) techniques are used to reduce or eliminate the expression of a specific gene. Knockdown of DRAK1 has been achieved using siRNA, leading to a decrease in DRAK1 protein levels and an increase in cell viability after RNase L activation. mdpi.com
The use of kinase-dead mutants is a crucial control to determine if the observed effects of a kinase are dependent on its catalytic activity. For DRAK1, mutant proteins lacking kinase activity failed to induce apoptosis, highlighting the importance of its kinase function in this process. mdpi.com Similarly, a kinase-deficient DAPK1 mutant (K42A) was shown to down-regulate tau protein expression and stability. mdpi.com These genetic tools are invaluable for dissecting the specific roles of DRAK1 and DRAK2 in cellular signaling pathways. mdpi.commdpi.com
Cellular Imaging and Fluorescence-Based Assays
Cellular imaging and fluorescence-based assays are used to visualize the subcellular localization of proteins and to monitor cellular processes in real-time. Fluorescence microscopy has been used to observe the nuclear localization of DRAK1-GFP fusion proteins in PC3 cells. mdpi.com Such studies have shown that DRAK1 localizes to the nucleus and that this localization is required for its apoptotic function. mdpi.com
Fluorescence-based assays are also used to measure various cellular events. For example, fluorescence-activated cell sorting (FACS) can be used to analyze DNA content and identify apoptotic cells with sub-G1 DNA content following DRAK1 expression. mdpi.com Other fluorescence-based techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are used for studying molecular interactions in high-throughput screening formats. biomolecularsystems.com
Co-Immunoprecipitation and Protein-Protein Interaction Studies
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and study protein-protein interactions. In the context of DRAK1, Co-IP assays have been instrumental in identifying its interacting partners. For instance, Co-IP experiments demonstrated an interaction between DRAK1 and TRAF6 in mammalian cells. aacrjournals.org These studies have been crucial in elucidating the molecular mechanisms by which DRAK1 exerts its cellular functions, such as its role in regulating the stability of TRAF6. aacrjournals.org Co-IP has also been used to show that DRP-1 (DAPk-2) undergoes homodimerization. nih.gov
Future Directions and Unexplored Avenues in Drak1/2 in 1 Research
Elucidating Novel Upstream Regulators and Downstream Effectors of DRAK1/2
A critical area of future research is the comprehensive mapping of the signaling pathways in which DRAK1 and DRAK2 are central players. Identifying the upstream molecules that activate or suppress these kinases and the downstream substrates they phosphorylate is paramount to understanding their cellular functions.
For instance, studies have shown that DRAK2 is downstream of nitric oxide (NO) in cytokine-induced beta-cell apoptosis. aai.org Specifically, inhibitors of inducible nitric oxide synthase (iNOS) were found to block the increase in Drak2 expression, placing Drak2 after NO in this apoptotic pathway. aai.org Furthermore, DRAK1 expression can be induced by RNase L and interferon (IFN) signaling, suggesting a role in the innate immune response. mdpi.com The promoter region of the DRAK1 gene contains IFN-stimulated response elements (ISRE), which are crucial for its transcriptional activation upon IFN stimulation. mdpi.com
Downstream, p70S6 kinase has been identified as a substrate of Drak2. aai.org Drak2 can directly phosphorylate ribosomal protein S6 kinase, and its overexpression leads to increased phosphorylation of p70S6 kinase, while its knockdown has the opposite effect. aai.org This connection suggests a role for Drak2 in regulating cell growth and proliferation. researchgate.net In the context of apoptosis, DRAK1 has been shown to act upstream of mitochondrial-based pro-apoptotic proteins like Bax, inducing its translocation to the mitochondria. mdpi.com This process is dependent on the kinase activity and nuclear localization of DRAK1. mdpi.com
Interplay with the "Dark Kinome" and Underexplored Kinase Substrates
DRAK1 and DRAK2 are part of the "dark kinome," a term for the large number of understudied protein kinases. researchgate.netnih.gov Their cellular functions are still largely unknown, making them intriguing targets for research. thesgc.orgthesgc.org The development of selective chemical probes is crucial to illuminate the roles of these kinases. thesgc.org
Future research should focus on identifying novel substrates for DRAK1 and DRAK2. While myosin light chain has been identified as an exogenous substrate for both kinases in vitro, the in vivo substrates are largely unknown. nih.gov Uncovering these substrates will provide a more precise understanding of the signaling cascades they regulate.
Identification of Additional Biological Functions and Contexts for DRAK1/2 Action
The current understanding of DRAK1 and DRAK2 functions, primarily in apoptosis and T-cell activation, is likely just the tip of the iceberg. researchgate.netnih.govscienceopen.comresearchgate.net Research suggests their involvement in a variety of other cellular processes and diseases.
DRAK1 has been implicated in cancer progression, with studies suggesting it can act as both a tumor suppressor and a negative regulator of TGF-β signaling. aacrjournals.orgnih.gov It has been shown to suppress tumor growth and metastasis in cervical cancer by targeting TRAF6 for degradation. aacrjournals.org Conversely, it is overexpressed in head and neck squamous cell carcinomas. mdpi.com DRAK2 has been linked to chronic lymphocytic leukemia (CLL), where its low expression is associated with a poor prognosis. nih.gov It also plays a role in T-cell activation, setting the threshold for T-cell receptor signaling. nih.gov Furthermore, DRAK2 is implicated in non-alcoholic fatty liver disease (NAFLD) and the progression of colorectal cancer. researchgate.netnih.govfrontiersin.org
The development of tools like Drak1/2-IN-1 will be instrumental in exploring these and other potential roles in different biological contexts.
Development of More Selective or Potent DRAK1/2 Inhibitors as Research Probes
While this compound is a valuable tool, the development of even more selective and potent inhibitors is a key future direction. researchgate.netscienceopen.com High selectivity is crucial to ensure that observed biological effects are due to the inhibition of DRAK1/2 and not off-target kinases. scienceopen.com
Several research groups are actively working on developing novel DRAK1 and DRAK2 inhibitors. For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as DRAK1 inhibitors. researchgate.netscienceopen.com One such compound, CK156, has shown high in vitro potency and selectivity for DRAK1. researchgate.netnih.gov Another approach has led to the discovery of potent and selective quinazoline-based dual inhibitors of STK17A/B (DRAK1/2). acs.org The development of such compounds, along with inactive control molecules, is essential for rigorous pharmacological studies. thesgc.org
Table 1: Examples of Developed DRAK1/2 Inhibitors
| Compound | Target(s) | Key Features | Reference |
| This compound | DRAK1, DRAK2 | Dual inhibitor with Kd values of 1 µM and 6 µM for DRAK1 and DRAK2, respectively. | medchemexpress.com |
| CK156 | DRAK1 | Highly potent and selective inhibitor with a KD of 21 nM. | researchgate.netnih.gov |
| Quinazoline-based inhibitor (Compound 9) | STK17A (DRAK1), STK17B (DRAK2) | Potent and selective dual inhibitor with an IC50 of 23 nM for STK17A. | acs.org |
| 5-arylthieno[2,3-b]pyridine derivative | DRAK2 | Potent inhibitor with an IC50 of 29 nM, but non-selective. | frontiersin.org |
| isothiazolo[5,4-b]pyridine derivative | DRAK2 | Kd value of 1.6 µM. | nih.gov |
Investigating Synergistic Effects of this compound with Other Research Compounds in Preclinical Models
A promising avenue of research is to investigate the potential synergistic effects of this compound with other research compounds in preclinical models of disease. This approach is particularly relevant in cancer research, where combination therapies are often more effective than single-agent treatments. researchgate.net
For example, given the role of DRAK1 in regulating TRAF6 and inflammatory signaling in cervical cancer, combining this compound with inhibitors of downstream effectors in the NF-κB pathway could be a promising strategy. aacrjournals.org Similarly, in CLL, where low DRAK2 expression is linked to poor outcomes, combining this compound with other agents that target survival pathways in B-cells could be explored. nih.gov The investigation of multi-target drugs that simultaneously inhibit kinases and other key cellular regulators like histone deacetylases (HDACs) is also a growing area of interest. researchgate.net
Q & A
Q. What experimental protocols are recommended for determining the inhibitory efficacy of Drak1/2-IN-1 in kinase assays?
Begin with validated in vitro kinase activity assays (e.g., ADP-Glo™) using recombinant DRAK1/2 enzymes. Standardize substrate concentrations (e.g., 10 µM ATP) and include negative controls (e.g., kinase-dead mutants) to validate specificity. Use a dose-response curve (e.g., 0.1–100 µM this compound) to calculate IC50 values. Replicate experiments across ≥3 independent trials to ensure statistical robustness .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify compound purity (>95%) and structural consistency. Cross-reference nuclear magnetic resonance (NMR) data with published spectra in supplementary materials of peer-reviewed studies. Document synthetic routes (e.g., solvent systems, catalysts) in full detail to enable replication .
Q. What cell lines or model organisms are optimal for initial phenotypic studies with this compound?
Prioritize cell lines with established DRAK1/2 expression (e.g., HeLa, HEK293) or genetically engineered knockouts to confirm on-target effects. For in vivo studies, use murine models with tissue-specific DRAK1/2 deletions to isolate pharmacological outcomes. Include isotype controls and vehicle-treated cohorts to mitigate off-target confounding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound selectivity profiles across studies?
Perform kinome-wide profiling (e.g., KinomeScan®) to identify off-target interactions. Compare assay conditions (e.g., ATP concentrations, incubation times) with conflicting studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments that address mechanistic ambiguities .
Q. What strategies optimize this compound delivery in tissue-specific in vivo models?
Use pharmacokinetic (PK) studies to determine bioavailability and tissue distribution. Formulate this compound with biocompatible carriers (e.g., PEGylated liposomes) to enhance solubility and target engagement. Pair with pharmacodynamic (PD) biomarkers (e.g., phospho-substrate quantification via Western blot) to validate dosing regimens .
Q. How should multi-omics data be integrated to elucidate this compound’s downstream signaling networks?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map pathway crosstalk. Use bioinformatics tools (e.g., STRING, Gene Ontology) for enrichment analysis. Validate hypotheses with CRISPR/Cas9-mediated gene silencing or overexpression in relevant cell models .
Q. What computational approaches improve prediction of this compound’s allosteric binding modes?
Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model inhibitor-kinase interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements .
Methodological Guidelines for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., buffer pH, incubation temperature) in supplementary materials. Use standardized data tables to report mean ± SEM and statistical tests (e.g., ANOVA) .
- Contradiction Analysis : Conduct meta-analyses of published IC50 values using forest plots to identify outliers. Investigate methodological divergences (e.g., enzyme sources, assay endpoints) as potential confounders .
- Ethical Compliance : Align in vivo studies with institutional animal care guidelines (e.g., IACUC protocols). Disclose conflicts of interest related to compound sourcing or funding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
